molecular formula C20H26N4O2 B2953652 N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide CAS No. 1226444-58-1

N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide

Cat. No. B2953652
CAS RN: 1226444-58-1
M. Wt: 354.454
InChI Key: RUAYZRWWNBZRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.454. The purity is usually 95%.
BenchChem offers high-quality N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines were synthesized and evaluated as ligands for the histamine H4 receptor (H4R), which is implicated in inflammatory and immune responses. These compounds, including derivatives similar in structure to N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide, showed potential as anti-inflammatory agents and for treating pain, highlighting the therapeutic potential of H4R antagonists in these areas (Altenbach et al., 2008).

Antimicrobial Activity

Research into pyrimidinone and oxazinone derivatives, using compounds structurally related to N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide, has shown that these molecules can have significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Hossan et al., 2012).

Dual Inhibitors of Enzymes in Cancer Treatment

Compounds with a core similar to N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide have been studied for their dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis. These dual inhibitors have shown potent anticancer activity, making them promising candidates for cancer chemotherapy (Gangjee et al., 2008).

Antiasthma Agents

Triazolo[1,5-c]pyrimidines, which share structural features with N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide, have been identified as active mediator release inhibitors, showing potential as antiasthma agents. These compounds' ability to modulate histamine release could lead to new therapeutic options for asthma treatment (Medwid et al., 1990).

properties

IUPAC Name

N-methyl-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-15-9-11-24(12-10-15)20-21-16(2)13-18(22-20)26-14-19(25)23(3)17-7-5-4-6-8-17/h4-8,13,15H,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAYZRWWNBZRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)N(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.